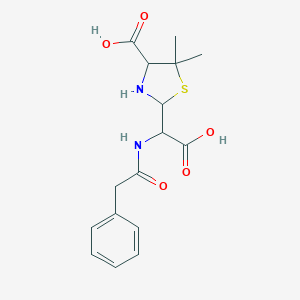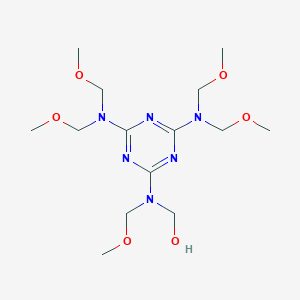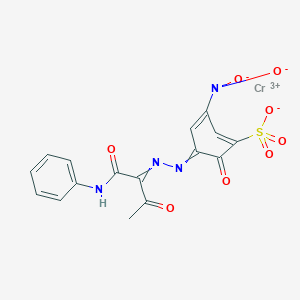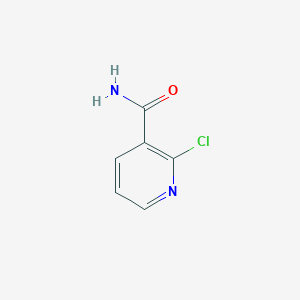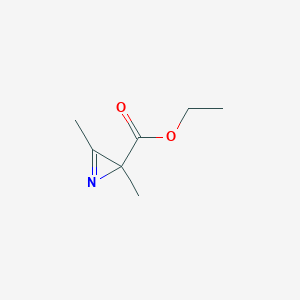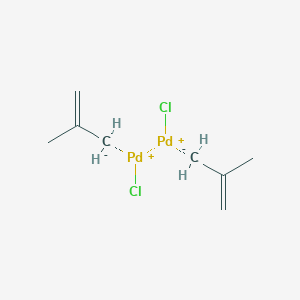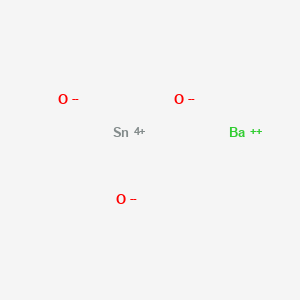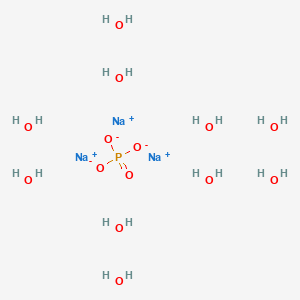
4-chloro-N-ethylaniline
Overview
Description
4-chloro-N-ethylaniline is an organic compound with the chemical formula C8H10ClN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a chlorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-ethylaniline can be synthesized through several methods:
-
Reduction of Nitro Compounds: : One common method involves the reduction of 4-chloronitrobenzene to 4-chloroaniline, followed by N-ethylation. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The N-ethylation is typically carried out using ethyl iodide in the presence of a base .
-
Direct Alkylation: : Another method involves the direct alkylation of 4-chloroaniline with ethyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor system to ensure efficient mixing and reaction. The process typically includes the following steps:
Reduction of 4-chloronitrobenzene: This is carried out in a hydrogenation reactor using a palladium catalyst.
N-ethylation: The resulting 4-chloroaniline is then reacted with ethyl iodide in the presence of a base to form this compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 4-chloro-N-ethylcyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 4-chloro-N-ethylcyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: It is used in the production of agrochemicals and as a stabilizer in the manufacture of polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethylaniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: Similar structure but lacks the ethyl group on the nitrogen.
N-ethylaniline: Similar structure but lacks the chlorine atom on the benzene ring.
4-bromo-N-ethylaniline: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
4-chloro-N-ethylaniline is unique due to the presence of both the ethyl group on the nitrogen and the chlorine atom on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
4-chloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDPIXDUVYHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343163 | |
| Record name | 4-chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13519-75-0 | |
| Record name | 4-Chloro-N-ethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13519-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


